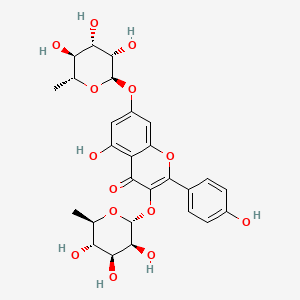

Kaempferitrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kaempferitrin is a complex organic compound known for its diverse biological activities It belongs to the class of flavonoids, which are widely recognized for their antioxidant properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Kaempferitrin typically involves the glycosylation of kaempferol with glucose. The reaction is carried out under acidic conditions using a suitable catalyst to facilitate the glycosidic bond formation. The process involves multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, such as microbial fermentation, to produce it in large quantities. Enzymatic glycosylation using specific glycosyltransferases is another approach, which offers high specificity and yield.

化学反应分析

Degradation and Metabolite Formation

Under physiological conditions, kaempferitrin undergoes enzymatic and non-enzymatic degradation:

-

C-Ring Fission : Cleavage of the flavonoid C-ring produces phenolic metabolites such as 4-hydroxyphenylacetic acid, phloroglucinol, and 4-methylphenol .

-

Microbial Metabolism : Gut microbiota hydrolyze glycosidic bonds, releasing kaempferol aglycone, which is further metabolized into smaller phenolic acids .

Enzyme Inhibition Kinetics

This compound modulates cytochrome P450 (CYP) enzyme activity through competitive/noncompetitive inhibition (Table 1) :

| CYP Isoform | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Clinical Relevance |

|---|---|---|---|---|

| CYP1A2 | Competitive | 20.56 | 10.24 | Alters phenacetin metabolism |

| CYP3A4 | Noncompetitive | 13.87 | 7.11 | Affects testosterone 6β-hydroxylation |

| CYP2C9 | Competitive | 14.62 | 7.58 | Inhibits diclofenac 4′-hydroxylation |

Time-dependent inhibition of CYP3A4 (Kₐᵢₙₐcₜ = 0.036 min⁻¹μM⁻¹) suggests irreversible binding to the enzyme’s active site .

Structural Interactions in Chromatography

This compound’s polarity and glycosylation pattern influence its HPLC elution:

科学研究应用

Antitumor Effects

Kaempferitrin has been extensively studied for its antitumor properties. Research indicates that it can significantly inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : this compound induces necrosis and apoptosis in tumor cells, enhances the activity of immune cells (such as splenic B lymphocytes), and reduces oxidative stress markers like malonaldehyde .

- Case Study : In a study involving mice with human liver cancer xenografts, this compound treatment resulted in a 75.66% reduction in tumor volume and a 62.18% decrease in the number of tumor cells compared to control groups .

Hepatoprotective Properties

This compound exhibits hepatoprotective effects, making it a candidate for liver health improvement.

- Biochemical Analysis : Studies have shown that this compound reduces serum levels of liver enzymes (AST, ALT) and bilirubin, indicating protection against liver damage .

- Protective Mechanism : It alleviates oxidative stress and inflammation within liver tissues, contributing to its protective role against hepatotoxicity .

Antidiabetic Potential

This compound has demonstrated insulin-mimetic properties, suggesting its potential use in diabetes management.

- Mechanism : It enhances glucose uptake by modulating glucose transporter activity, which may help in controlling blood sugar levels .

- Research Findings : Experimental studies indicate that this compound can lower blood glucose levels and improve insulin sensitivity in diabetic models .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound against neurodegenerative diseases.

- Cell Studies : In vitro studies show that this compound protects glomerular mesangial cells from advanced glycation end products (AGEs), which are known to contribute to diabetic complications and neurodegeneration .

- Inflammation Reduction : It also appears to modulate inflammatory responses in neural tissues, potentially benefiting conditions like Alzheimer's disease .

Anticonvulsant Activity

This compound has been investigated for its anticonvulsant properties, providing insights into its potential use for seizure disorders.

- Behavioral Models : Animal studies have shown that this compound can reduce seizure frequency and severity in various models of epilepsy .

- Mechanistic Insights : Its anticonvulsant effects may be linked to the modulation of neurotransmitter systems involved in seizure activity .

Antioxidant Activity

The compound exhibits strong antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases.

- Radical Scavenging : this compound effectively scavenges free radicals such as DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent .

- Clinical Relevance : The antioxidant properties contribute to its protective effects against chronic diseases characterized by oxidative stress .

In Silico Studies

Recent advancements include computational studies exploring the binding interactions of this compound with various proteins involved in cancer and inflammation.

- Docking Studies : this compound has shown promising binding affinities with apoptotic and inflammatory proteins such as TNF-alpha and caspase-3, suggesting its role as an effective inhibitor of colon cancer pathways .

Summary Table of Applications

作用机制

The mechanism of action of Kaempferitrin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

Similar Compounds

Kaempferol: The aglycone form of astragalin, lacking the glycosidic moiety.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Rutin: A glycoside of quercetin, similar in structure to astragalin but with different sugar moieties.

Uniqueness

Kaempferitrin is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. The presence of multiple hydroxyl groups and glycosidic linkages enhances its antioxidant capacity and makes it a valuable compound for various applications.

生物活性

Kaempferitrin, a glycoside of kaempferol, is a flavonoid compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Sources

This compound is chemically identified as kaempferol 3,7-dirhamnoside. It is predominantly found in various plants, particularly in the leaves of Bauhinia species and other medicinal herbs. Its structure contributes to its biological activities, which include antioxidant, anti-inflammatory, and insulin-mimetic effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it enhances superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) levels and reactive oxygen species (ROS) production in cells exposed to oxidative stress. For instance, a study demonstrated that this compound treatment improved cell viability and reduced ROS levels in glomerular mesangial cells subjected to advanced glycation end products (AGEs) .

2. Anti-Diabetic Effects

This compound has been shown to possess insulin-mimetic properties, making it a candidate for managing diabetes. In diabetic animal models, administration of this compound significantly lowered plasma glucose levels and improved insulin sensitivity by modulating key metabolic pathways involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) .

| Study | Model | Findings |

|---|---|---|

| Diabetic rats | Reduced blood sugar levels and improved lipid profiles | |

| HepG2 cells | Enhanced glucose uptake via insulin signaling pathways | |

| Various models | Insulin-mimetic effects observed |

3. Anti-Inflammatory Properties

This compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating apoptotic pathways. It has been shown to reduce the expression of pro-apoptotic proteins in AGE-treated cells . This anti-inflammatory activity may contribute to its therapeutic potential in chronic inflammatory conditions.

4. Antimicrobial Activity

Research indicates that this compound has antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits DNA gyrase in bacteria such as Escherichia coli, showcasing its potential as an antibacterial agent .

The biological activities of this compound are mediated through several mechanisms:

- Modulation of Signaling Pathways : this compound influences key signaling pathways involved in glucose metabolism and inflammation.

- Regulation of Gene Expression : It alters the expression of genes related to lipid metabolism and inflammation, as evidenced by differential protein expression studies in treated HepG2 cells .

- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, this compound mitigates oxidative damage in cells.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Diabetes Management : A study involving diabetic Wistar rats demonstrated that oral administration of this compound resulted in significant improvements in glycemic control and insulin sensitivity .

- Liver Protection : In liver cancer cell lines, this compound treatment led to changes in exosomal protein profiles, suggesting a role in liver health management .

属性

分子式 |

C27H30O14 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC 名称 |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m1/s1 |

InChI 键 |

PUPKKEQDLNREIM-SLVXTXDOSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |

同义词 |

3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one kaempferitrin kaempferol 3,7-dirhamnoside lespedin lespenefril lespenephril |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。